molecular formula C12H14F3NO2 B3008540 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine CAS No. 309282-21-1

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine

Cat. No.: B3008540
CAS No.: 309282-21-1
M. Wt: 261.244
InChI Key: UZYVSGKKNNISCT-UHFFFAOYSA-N
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Description

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a compound that features a tetrahydrofuran ring, a trifluoromethyl group, and an amine group

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, hydroxylated compounds, and various substituted amines .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYVSGKKNNISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326643
Record name 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309282-21-1
Record name 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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